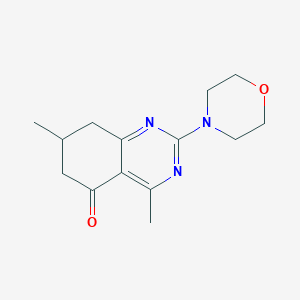
4,7-dimethyl-2-(4-morpholinyl)-7,8-dihydro-5(6H)-quinazolinone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves complex organic reactions. A representative process for synthesizing such compounds includes the spectral characterization techniques such as FTIR, NMR, and UV spectroscopy, along with density functional theory (DFT) calculations. These methods help confirm the structure of the synthesized compounds and understand their vibrational properties and charge distribution potential (Sarkar et al., 2021). Additionally, synthesis pathways may involve direct metalation, treatment with potassium cyanate, and cyclization in polyphosphoric acid or through palladium-catalyzed amination for constructing the quinazolinone moiety (Ivanov, 2006).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is often elucidated using techniques like DFT, which aids in the illustration of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), vibrational properties, and charge distribution potential. These analyses provide a comprehensive understanding of the compound's electronic structure and its implications for chemical reactivity and interactions (Sarkar et al., 2021).
Chemical Reactions and Properties
Quinazolinone derivatives undergo a variety of chemical reactions, reflecting their rich chemistry and potential for functionalization. These include reactions with nucleophiles, which can lead to the substitution at different positions on the quinazolinone ring, and the formation of new derivatives with different substituents, demonstrating the compound's versatile chemical reactivity and potential for generating a wide array of derivatives with varied properties (Ozaki et al., 1980).
Physical Properties Analysis
The physical properties of 4,7-dimethyl-2-(4-morpholinyl)-7,8-dihydro-5(6H)-quinazolinone, such as solubility, melting point, and crystalline structure, are crucial for its application in medicinal chemistry. These properties are determined by the compound's molecular structure and can significantly affect its behavior in biological systems and its formulation into drugs. Studies involving X-ray diffraction and spectroscopic methods are essential for this analysis (Li-feng, 2011).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological molecules, play a pivotal role in the development of quinazolinone-based therapeutics. For instance, the antimicrobial activity of synthesized quinazolinone derivatives demonstrates the chemical's potential as a pharmacological agent. These properties are often evaluated through in vitro studies, including molecular docking and dynamics simulations, to predict the compound's behavior in biological systems (Sarkar et al., 2021).
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticonvulsant Activity
Quinazolinone derivatives have been designed and synthesized with anticonvulsant activity in mind. A study by Noureldin et al. (2017) developed N‐(4‐substitutedphenyl)‐4‐(1‐methyl or 1,2‐dimethyl‐4‐oxo‐1,2‐dihydroquinazolin‐3(4H)‐yl)‐alkanamides and 4‐chloro‐N′‐((1‐methyl or 1,2‐dimethyl)‐4‐oxo‐1,2‐dihydroquinazolin‐3(4H)‐yl)‐alkaloyl)benzohydrazides. These compounds showed significant anticonvulsant activities, with some derivatives outperforming reference drugs in efficacy tests (Noureldin et al., 2017).
Antibacterial Activity
Selvakumar and Elango (2017) synthesized a series of 1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide derivatives and evaluated their antibacterial activities against various bacterial strains. Some derivatives containing the thiazole ring demonstrated promising antibacterial activity, highlighting the potential of quinazolinone derivatives in developing new antibacterial agents (Selvakumar & Elango, 2017).
Antioxidant Properties
Quinazolinones have also been explored for their antioxidant properties. Mravljak et al. (2021) synthesized and evaluated 2-substituted quinazolin-4(3H)-ones for antioxidant activities using various assays. The study revealed that specific substitutions at position 2 of the quinazolinone scaffold significantly influence antioxidant activity, with certain derivatives showing potent antioxidant effects (Mravljak et al., 2021).
Anti-Inflammatory Activity
A series of new 2,3-disubstituted-6-monosubstituted-quinazolin-4(3H)-ones synthesized and evaluated for anti-inflammatory activity showed that some derivatives possess superior anti-inflammatory effects compared to standard treatments, with reduced ulcerogenic liability and low toxicity (P. Rani et al., 2002).
Corrosion Inhibition
Quinazolinone derivatives have been investigated as corrosion inhibitors for mild steel in acidic environments. A study involving quinazolinone-based compounds demonstrated significant inhibition efficiencies, offering a promising approach for corrosion protection in industrial applications (Errahmany et al., 2020).
Eigenschaften
IUPAC Name |
4,7-dimethyl-2-morpholin-4-yl-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-9-7-11-13(12(18)8-9)10(2)15-14(16-11)17-3-5-19-6-4-17/h9H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUNCVNXUIOZHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=NC(=NC(=C2C(=O)C1)C)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-(1H-indol-3-yl)-3-(2-methoxyphenyl)-1-propanone](/img/structure/B4621382.png)
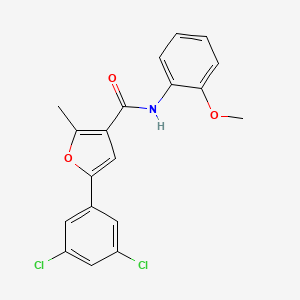
![5-[(4-methoxy-1-naphthyl)methylene]-1-(3-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4621402.png)
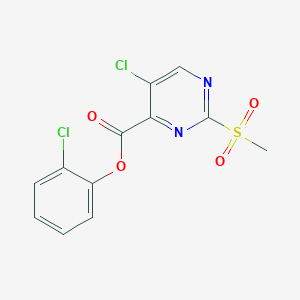
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4621419.png)
![2-[({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amino]ethanol hydrochloride](/img/structure/B4621426.png)
![N-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B4621431.png)
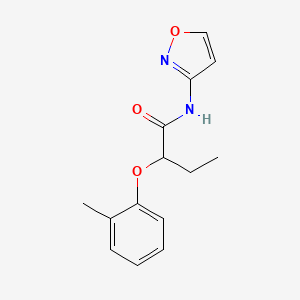
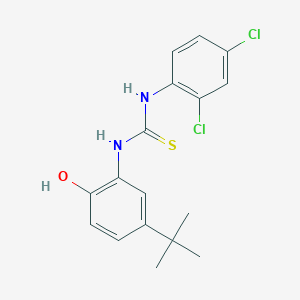
![N-(3-{[(4-chlorophenyl)sulfonyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B4621450.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(2-ethoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4621460.png)
![2-({3-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-(2-methylphenyl)acetamide](/img/structure/B4621468.png)
![1-(4-fluorophenyl)-N-[2-(4-methoxyphenoxy)-1-methylethyl]methanesulfonamide](/img/structure/B4621473.png)
![(3aR,7aS)-2-[2-(difluoromethoxy)-4-fluorophenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4621485.png)